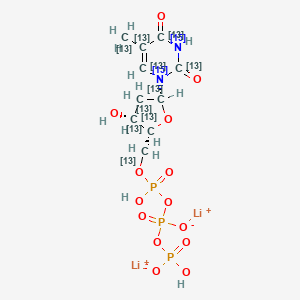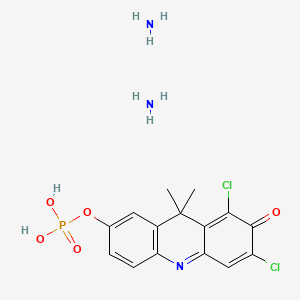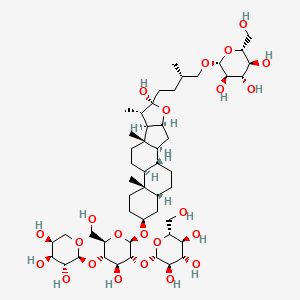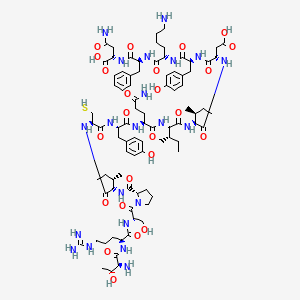
Deoxythymidine-5'-triphosphate-13C10,15N2 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is a stable isotope-labeled compound used extensively in scientific research. It is a modified form of deoxythymidine-5’-triphosphate, where carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This compound is crucial in DNA synthesis and is often used in studies involving nucleic acid metabolism and DNA replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) involves the incorporation of 13C and 15N isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is then converted to its dilithium salt form for stability and ease of use in research applications .
化学反応の分析
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in polymerization reactions during DNA synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
Common reagents used in reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) include various enzymes such as DNA polymerases and kinases. The reactions typically occur under physiological conditions, with specific buffers and cofactors to facilitate the enzymatic activity .
Major Products Formed
The major products formed from reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) are extended DNA strands during DNA synthesis. The compound acts as a substrate for DNA polymerases, incorporating the labeled nucleotide into the growing DNA chain .
科学的研究の応用
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and DNA replication.
Biology: Essential in experiments related to DNA synthesis, repair, and replication.
Medicine: Utilized in diagnostic techniques and therapeutic research, particularly in understanding genetic diseases and developing gene therapies.
Industry: Applied in the production of labeled nucleotides for various research and diagnostic purposes
作用機序
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled nucleotide is incorporated into the growing DNA strand, allowing researchers to track and study DNA replication and repair processes. The incorporation of 13C and 15N isotopes does not alter the compound’s functionality but provides a means to detect and analyze the DNA using techniques such as mass spectrometry and nuclear magnetic resonance .
類似化合物との比較
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, commonly used in DNA synthesis.
Deoxyadenosine-5’-triphosphate-13C10,15N5: Another isotope-labeled nucleotide used in similar applications.
Deoxycytidine-5’-triphosphate-13C9,15N3: A labeled nucleotide used in DNA synthesis and research
Uniqueness
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with 13C and 15N isotopes, which allows for precise tracking and analysis in research applications. This specificity makes it a valuable tool in studies involving nucleic acid metabolism and DNA replication, providing insights that are not possible with unlabeled or differently labeled compounds .
特性
分子式 |
C10H15Li2N2O14P3 |
|---|---|
分子量 |
506.0 g/mol |
IUPAC名 |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChIキー |
HGQGGFXJPYJQGW-RUIBEINESA-L |
異性体SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
正規SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)


![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)



![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)

